Heptylamine

Description

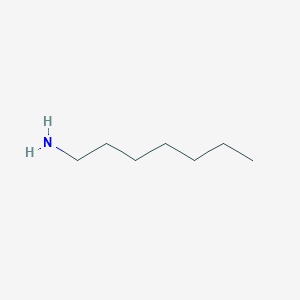

Structure

3D Structure

Properties

IUPAC Name |

heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYIASZWHGOTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130166-51-7 | |

| Record name | 1-Heptanamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020681 | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-68-2 | |

| Record name | Heptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylamine, also known as 1-aminoheptane or n-heptylamine, is a primary alkylamine with the chemical formula CH₃(CH₂)₆NH₂. It is a versatile chemical intermediate with applications in various fields, including organic synthesis, analytical chemistry, and materials science. In the context of drug development, its properties as a primary amine make it a useful building block for the synthesis of more complex molecules and a valuable tool in analytical methodologies. This technical guide provides an in-depth overview of the core chemical and physical properties of heptylamine, detailed experimental protocols for their determination, and visualizations of key processes.

Chemical and Physical Properties

Heptylamine is a colorless to slightly yellow liquid at room temperature with a characteristic amine odor.[1][2] Its properties are largely dictated by the presence of the polar amino group at the end of a nonpolar seven-carbon alkyl chain. This structure imparts both hydrophilic and lipophilic characteristics to the molecule.

Data Presentation: Core Properties

The following tables summarize the key physical and chemical properties of heptylamine, compiled from various sources.

Table 1: General and Physical Properties of Heptylamine

| Property | Value | References |

| Molecular Formula | C₇H₁₇N | [1][3] |

| Molecular Weight | 115.22 g/mol | [4][5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Odor | Amine-like, fishy | [2] |

| Density | 0.777 g/mL at 25 °C | [4][5] |

| Boiling Point | 154-156 °C | [1][4][5] |

| Melting Point | -23 °C | [3][7] |

| Flash Point | 44 °C (closed cup) | [8] |

| Vapor Pressure | 2.89 mmHg at 25 °C | [9] |

| Refractive Index (n20/D) | 1.424 | [4][5] |

| pKa | 10.67 at 25 °C | [9] |

Table 2: Solubility Profile of Heptylamine

| Solvent | Solubility | References |

| Water | Slightly soluble (6791 mg/L at 25 °C) | [9] |

| Ethanol | Miscible | |

| Ether | Miscible | |

| 5% HCl | Soluble | [10] |

Table 3: Identification and Safety Information for Heptylamine

| Identifier/Parameter | Value | References |

| CAS Number | 111-68-2 | [1][7] |

| EC Number | 203-895-8 | [5] |

| Beilstein Registry Number | 1731688 | [5] |

| Hazard Statements | H226, H301, H314, H317, H411 | [8] |

| Signal Word | Danger | [8] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of heptylamine, as well as a common synthesis route and an analytical application.

Determination of Boiling Point (Micro-Boiling Point Method)

Objective: To determine the boiling point of a small sample of heptylamine.

Materials:

-

Heptylamine sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating apparatus

-

Mineral oil

-

Bunsen burner or hot plate

Procedure:

-

Introduce a small amount of heptylamine into a small test tube.

-

Place a capillary tube, sealed at one end, open end down into the heptylamine sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place the assembly into a Thiele tube containing mineral oil, ensuring the heptylamine sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of heptylamine.

Materials:

-

Heptylamine sample

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with heptylamine, ensuring there are no air bubbles.

-

Place the stopper in the pycnometer and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Measure the temperature of the heptylamine.

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Determination of Solubility in Water (Flask Method)

Objective: To determine the solubility of heptylamine in water at a specific temperature.

Procedure:

-

Add an excess amount of heptylamine to a known volume of distilled water in a flask.

-

Stopper the flask and shake it vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Carefully withdraw a known volume of the aqueous layer using a pipette, being cautious not to disturb the undissolved heptylamine.

-

Determine the concentration of heptylamine in the aqueous sample using a suitable analytical method, such as gas chromatography or titration with a standard acid.

-

The solubility is expressed as the mass of heptylamine per volume of water (e.g., mg/L).[11]

Synthesis of n-Heptylamine from Heptaldoxime

Objective: To synthesize n-heptylamine via the reduction of heptaldoxime.[12][13]

Materials:

-

Heptaldoxime

-

Absolute ethanol

-

Sodium metal

-

Water

-

Concentrated Hydrochloric Acid

-

40% Potassium Hydroxide solution

-

Solid Potassium Hydroxide

Procedure:

-

Dissolve heptaldoxime in absolute ethanol in a round-bottomed flask equipped with a reflux condenser and heat to boiling.

-

Once boiling, turn off the heat and add strips of sodium metal through the condenser at a rate that maintains the boiling.

-

After all the sodium has dissolved, cool the flask and dilute the contents with water.

-

Distill the mixture, collecting the distillate in a solution of hydrochloric acid.

-

Remove the ethanol and water from the distillate under reduced pressure to crystallize the heptylamine hydrochloride.

-

Cool the flask and add a 40% potassium hydroxide solution to liberate the free amine.

-

Separate the amine layer and dry it with solid potassium hydroxide.

-

Distill the dried amine to obtain pure n-heptylamine, collecting the fraction at 152-157 °C.[12][13]

Mandatory Visualizations

Synthesis of n-Heptylamine Workflow

Caption: Workflow for the synthesis of n-heptylamine from heptaldoxime.

Heptylamine as an Internal Standard in HPLC

References

- 1. tronchemicals.com [tronchemicals.com]

- 2. Heptylamine Supplier & Manufacturer | Factory Price [polic-chemical.com]

- 3. n-Heptylamine, 99+% | Fisher Scientific [fishersci.ca]

- 4. Heptylamine 99 111-68-2 [sigmaaldrich.com]

- 5. ヘプチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Heptanamine | C7H17N | CID 8127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. heptylamine [stenutz.eu]

- 8. Heptylamine 99 111-68-2 [sigmaaldrich.com]

- 9. Cas 111-68-2,1-AMINOHEPTANE | lookchem [lookchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of n-Heptylamine - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Synthesis of n-Heptylamine from Heptaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of n-heptylamine from its precursor, heptaldoxime. The document details various established reduction methodologies, including classical chemical reduction using sodium in ethanol, catalytic hydrogenation with Raney Nickel and Palladium on Carbon (Pd/C), and hydride-mediated reduction using Lithium Aluminum Hydride (LAH). Each method is presented with a detailed experimental protocol, comparative analysis of reaction parameters, and quantitative data on yields and conditions. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the selection and optimization of synthetic routes to primary amines.

Introduction

n-Heptylamine is a primary aliphatic amine that serves as a valuable building block in organic synthesis. Its applications are diverse, ranging from its use as an intermediate in the synthesis of pharmaceuticals, such as the antiarrhythmic agent ibutilide, to its role in the fragrance and flavor industries.[1] The efficient and selective synthesis of n-heptylamine is therefore of significant interest. One of the common precursors for its synthesis is heptaldoxime, which can be readily prepared from heptaldehyde.

This whitepaper focuses on the critical transformation of heptaldoxime to n-heptylamine through various reduction methods. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide provides a detailed examination of the most common and effective methods for this conversion, offering a comparative analysis to aid in methodological selection for specific research and development needs.

Synthesis of the Starting Material: Heptaldoxime

The precursor, heptaldoxime, is typically synthesized from heptaldehyde and hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of Heptaldoxime

In a 5-liter two-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel, a solution of 348 g (5 moles) of hydroxylamine hydrochloride in 600 mL of cold water and 460 g (4 moles) of heptaldehyde are placed. With efficient stirring, a solution of 265 g (2.5 moles) of anhydrous sodium carbonate in 500 mL of water is added at a rate that maintains the reaction temperature below 45°C. Stirring is continued for one hour at room temperature after the addition is complete. The oily layer is then separated, washed with two 100-mL portions of water, and distilled under reduced pressure. The heptaldoxime is collected at 103–107°C/6 mm Hg. This procedure typically yields 420–480 g (81–93% of the theoretical amount). The product solidifies on cooling and can be used directly for the subsequent reduction to n-heptylamine.

Reduction of Heptaldoxime to n-Heptylamine: A Comparative Analysis

The conversion of the oxime functional group to a primary amine is a fundamental transformation in organic synthesis. Several methods have been established for the reduction of heptaldoxime. This section provides a detailed overview and experimental protocols for the most prominent methods.

Chemical Reduction with Sodium in Absolute Alcohol

This classical method, often referred to as the Bouveault-Blanc reduction, is a robust and high-yielding procedure for the reduction of oximes.

A solution of 258 g (2 moles) of heptaldoxime in 4 liters of absolute ethanol is heated to boiling in a 12-liter round-bottomed flask fitted with a wide-bore reflux condenser.[2] Once the ethanol is boiling, the heat source is removed, and 500 g of sodium is added in strips through the condenser as rapidly as possible without causing excessive loss of solvent.[2] After all the sodium has dissolved, the reaction mixture is cooled and diluted with 5 liters of water. The product is then distilled from the reaction mixture and collected in a solution of hydrochloric acid. The resulting amine hydrochloride is isolated by removing the alcohol and water under reduced pressure. The free amine is liberated by adding a 40% potassium hydroxide solution, separated, and dried over solid potassium hydroxide. The final product is purified by distillation, collecting the n-heptylamine at 152–157°C.[2] This method has been reported to yield 140–170 g (60–73%) of n-heptylamine.[2]

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner and often more scalable alternative to chemical reductions. Common catalysts for this transformation include Raney Nickel and Palladium on Carbon (Pd/C).

Raney Nickel is a widely used catalyst for the hydrogenation of various functional groups, including oximes.[3] The reaction is typically carried out under a hydrogen atmosphere. A variation of this method involves the use of hydrazine as a hydrogen source in a process known as catalytic transfer hydrogenation.

-

Experimental Protocol (with Hydrazine Hydrate): In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 585 g of an aliphatic oxime (e.g., 5-oximino-1-pentanol as a representative long-chain oxime) is mixed with 5.85 liters of ethanol and 585 mL of hydrazine hydrate, and the solution is heated to 50°C.[4] Then, 89 g of active Raney Nickel catalyst (in water) is added portionwise over 3 hours. The reaction is exothermic and self-sustaining at reflux temperature. After refluxing overnight, the mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the residue is taken up in water and extracted with a suitable solvent. The organic layer is dried and concentrated to yield the primary amine.[4]

Palladium on carbon is another effective catalyst for the hydrogenation of oximes to primary amines. The reaction is typically performed under a hydrogen atmosphere in a suitable solvent.

-

Experimental Protocol: In a hydrogenation vessel, the heptaldoxime is dissolved in a protic solvent such as ethanol or methanol. A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added to the solution.[5][6] The vessel is then purged with an inert gas, such as argon or nitrogen, before introducing hydrogen gas (typically via a balloon or in a Parr shaker apparatus at a set pressure).[5][6] The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is then carefully removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude n-heptylamine, which can be further purified by distillation.

Hydride Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of converting a wide range of functional groups, including oximes, to their corresponding amines.[7]

In a dry, three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a suspension of LAH in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon). A solution of heptaldoxime in the same anhydrous solvent is then added dropwise to the LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours to ensure complete reduction. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, which results in the formation of a granular precipitate of aluminum salts that is easily filtered off. The ethereal solution is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation to afford the crude n-heptylamine. Purification is achieved by distillation. For the reduction of the similar enanthaldehyde oxime, yields of 30-40% have been reported using this method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different methods of synthesizing n-heptylamine from heptaldoxime.

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| Chemical Reduction | Sodium metal | Absolute Ethanol | Reflux | ~2-3 hours | 60 - 73 |

| Catalytic Hydrogenation | Raney Nickel / Hydrazine | Ethanol | Reflux | Overnight | High |

| Catalytic Hydrogenation | 10% Pd/C / H₂ | Ethanol/Methanol | Room Temperature | Variable | High |

| Hydride Reduction | Lithium Aluminum Hydride | Diethyl Ether/THF | Reflux | Several hours | 30 - 40 |

Logical and Experimental Workflows

The synthesis of n-heptylamine from heptaldoxime involves a series of logical steps, from the preparation of the starting material to the final purification of the product. The choice of reduction method will dictate the specific experimental workflow.

References

- 1. echemi.com [echemi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scholar.utc.edu [scholar.utc.edu]

- 4. US3959379A - Preparation of primary amines - Google Patents [patents.google.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 7. organic chemistry - Reduction of oximes with lithium aluminium hydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

Heptylamine: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of heptylamine, a primary alkylamine that serves as a versatile building block in organic synthesis and as a standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical applications.

Core Chemical Identifiers and Properties

Heptylamine, also known as 1-aminoheptane, is a colorless to slightly yellow liquid.[1] Its fundamental identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for Heptylamine

| Identifier | Value |

| CAS Number | 111-68-2[2] |

| Molecular Formula | C7H17N[2][3] |

| Molecular Weight | 115.22 g/mol [3] |

| IUPAC Name | Heptan-1-amine[1] |

| Synonyms | 1-Aminoheptane, n-Heptylamine[2][3] |

| InChI Key | WJYIASZWHGOTOU-UHFFFAOYSA-N |

| SMILES | CCCCCCCN |

Table 2: Physicochemical Properties of Heptylamine

| Property | Value |

| Appearance | Clear colorless to slightly yellow liquid[4] |

| Boiling Point | 153-156 °C[4][5] |

| Melting Point | -23 °C[1][5] |

| Density | 0.777 g/mL at 25 °C |

| Flash Point | 44 °C (111.2 °F) - closed cup[5] |

| Solubility in Water | 100 g/L at 20 °C[1][5] |

| Refractive Index | 1.424 (n20/D) |

| Vapor Pressure | 4 hPa at 20 °C[5] |

Experimental Protocols

This section details established experimental procedures for the synthesis of heptylamine and its application as an internal standard in high-performance liquid chromatography (HPLC).

Synthesis of n-Heptylamine via Reduction of Heptaldoxime

This protocol describes the synthesis of n-heptylamine from heptaldoxime using a sodium-alcohol reduction method.[6][7]

Materials:

-

Heptaldoxime

-

Absolute Ethanol

-

Sodium metal

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

40% Potassium Hydroxide (KOH) solution

-

Solid Potassium Hydroxide

Procedure:

-

Reduction: In a large round-bottom flask equipped with a reflux condenser, dissolve 2 moles of heptaldoxime in 4 liters of absolute ethanol and heat to boiling.

-

Once boiling, cease external heating. Gradually add 500 g of sodium strips through the condenser at a rate that maintains the reaction temperature.

-

After all the sodium has dissolved, cool the flask and dilute the contents with 5 liters of water.

-

Distillation and Salt Formation: Set up the flask for distillation. Distill the amine and alcohol into a receiving flask containing a solution of 300 mL of concentrated HCl in 300 mL of water. Continue distillation until all basic material has passed over.

-

Isolation of Hydrochloride: Remove the alcohol and water from the acidic distillate by heating under reduced pressure. The heptylamine hydrochloride will crystallize.

-

Liberation of Free Amine: Cool the flask containing the hydrochloride salt and add 1 liter of 40% KOH solution through a reflux condenser.

-

Transfer the cooled mixture to a separatory funnel.

-

Drying: Remove the lower aqueous alkaline layer. Add solid KOH sticks to the amine layer. Periodically remove the newly formed aqueous layer and add fresh KOH until no more water separates (this may take 24-30 hours).

-

Final Distillation: Decant the dried amine into a modified Claisen flask and distill. Collect the n-heptylamine fraction at 152–157 °C. The expected yield is 60–73%.[6][7]

Application of Heptylamine as an Internal Standard in HPLC

Heptylamine is frequently used as an internal standard (IS) for the quantification of biogenic amines in various samples by fluorescence-HPLC.[4] The principle involves adding a known quantity of heptylamine to all samples and standards to correct for variations during sample preparation and analysis.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of heptylamine in a suitable solvent (e.g., HPLC grade water). Create a series of calibration standards containing known concentrations of the target biogenic amines and a constant, known concentration of the heptylamine internal standard.

-

Sample Preparation: Homogenize the sample and extract the biogenic amines using an appropriate method (e.g., acid extraction).

-

Addition of Internal Standard: Add a precise volume of the heptylamine stock solution to each sample extract and calibration standard.

-

Derivatization: As primary amines like heptylamine often lack a chromophore, derivatization with a fluorescent tagging agent (e.g., dansyl chloride, o-phthalaldehyde) is necessary for sensitive detection.

-

HPLC Analysis:

-

Injection: Inject the derivatized sample and standard solutions into the HPLC system.

-

Separation: Perform chromatographic separation on a reversed-phase column (e.g., C18) using a suitable mobile phase gradient (e.g., acetonitrile and water).

-

Detection: Use a fluorescence detector set to the specific excitation and emission wavelengths of the chosen derivatizing agent.

-

-

Quantification: Identify the peaks for the analytes and the heptylamine IS based on their retention times. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Use this curve to determine the concentration of the analytes in the samples.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of n-heptylamine.

Caption: Workflow for HPLC analysis using heptylamine.

References

- 1. n-Heptylamine, 99+% | Fisher Scientific [fishersci.ca]

- 2. 1-Heptanamine [webbook.nist.gov]

- 3. 1-Heptanamine | C7H17N | CID 8127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-heptylamine - Sarex Fine [sarex.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of n-Heptylamine - Chempedia - LookChem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Heptylamine: A Technical Guide to Its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of heptylamine in water and various organic solvents. The information presented herein is critical for professionals in research, chemical synthesis, and pharmaceutical development where heptylamine may be used as a reagent, intermediate, or reference compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Concepts in Heptylamine Solubility

Heptylamine (C₇H₁₇N), a primary aliphatic amine, exhibits a solubility profile governed by the interplay of its polar amino group (-NH₂) and its nonpolar seven-carbon alkyl chain. The amino group is capable of forming hydrogen bonds with polar solvents, particularly water, which contributes to its solubility. Conversely, the hydrophobic alkyl chain favors interactions with nonpolar organic solvents. As a weak base, the solubility of heptylamine in aqueous solutions is significantly influenced by pH.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative data on the solubility of heptylamine.

Solubility in Water

The solubility of heptylamine in water has been a subject of varied reports in the literature. For the most accurate and reliable data, this guide refers to the critically evaluated data from the IUPAC-NIST Solubility Data Series.[1][2]

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 20 | 10.0 | Fisher Scientific[3] |

| 25 | 0.6791 | Thermo Scientific Alfa Aesar, ChemicalBook, LabSolutions[4][5][6] |

It is important to note the discrepancy in the reported values. The IUPAC-NIST Solubility Data Series provides a comprehensive evaluation of available data and should be considered the authoritative source.[1][2]

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | References |

| Ethanol | Soluble/Miscible | Fisher Scientific, ChemBK[3][5] |

| Methanol | Soluble | Hexylamine is soluble in methanol[7] |

| Diethyl Ether | Soluble/Miscible | Fisher Scientific, ChemBK[3][5] |

| Acetone | Soluble | Heptan-1-amine has greater compatibility[8] |

| Chloroform | Soluble | General solubility of amines in organic solvents[9] |

| Hexane | Soluble | General solubility of amines in organic solvents[9] |

| Toluene | Soluble | General solubility of amines in organic solvents[9] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of heptylamine in aqueous and organic solvents.

Method 1: Visual-Gravimetric Determination of Solubility

This method is a straightforward approach to determine the saturation solubility of heptylamine.

Materials:

-

Heptylamine

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Micropipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of heptylamine to a known volume of the solvent in a vial. The excess is to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved heptylamine to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Solvent Evaporation and Weighing: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the heptylamine to evaporate significantly.

-

Calculation: Once the solvent is completely evaporated, weigh the dish or vial containing the heptylamine residue. The solubility can be calculated as follows:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Method 2: Acid-Base Titration for Aqueous Solubility

This method is particularly useful for determining the solubility of amines in water and acidic solutions.

Materials:

-

Heptylamine

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter or a suitable indicator (e.g., methyl orange)

-

Burette

-

Magnetic stirrer and stir bar

-

Erlenmeyer flasks

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of heptylamine in water as described in Method 1 (steps 1-3).

-

Sample Aliquot: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Titration: Add a few drops of the indicator to the aliquot. Titrate the solution with the standardized HCl solution until the endpoint is reached (indicated by a color change). If using a pH meter, titrate to the equivalence point.

-

Calculation: The concentration of heptylamine in the saturated solution can be calculated using the following formula:

Molarity of Heptylamine = (Molarity of HCl × Volume of HCl used) / Volume of Aliquot

The solubility in g/100 mL can then be calculated by multiplying the molarity by the molecular weight of heptylamine (115.22 g/mol ) and by 100.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of heptylamine solubility.

Caption: Workflow for determining heptylamine solubility.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. n-Heptylamine, 99+% | Fisher Scientific [fishersci.ca]

- 4. 1-Heptylamine, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. chembk.com [chembk.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Hexylamine - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

Spectroscopic Characterization of Heptylamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for heptylamine (heptan-1-amine), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of heptylamine provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.67 | Triplet | 2H | -CH₂-NH₂ (C1) |

| ~1.40 | Quintet | 2H | -CH₂-CH₂-NH₂ (C2) |

| ~1.29 | Multiplet | 8H | -(CH₂)₄- (C3, C4, C5, C6) |

| ~0.89 | Triplet | 3H | -CH₃ (C7) |

| ~1.08 | Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the heptylamine molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~42.5 | -CH₂-NH₂ (C1) |

| ~34.0 | -CH₂-CH₂-NH₂ (C2) |

| ~31.9 | -(CH₂)ₓ- (C5) |

| ~29.3 | -(CH₂)ₓ- (C4) |

| ~26.5 | -(CH₂)ₓ- (C3) |

| ~22.7 | -CH₂-CH₃ (C6) |

| ~14.1 | -CH₃ (C7) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of heptylamine is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard NMR spectrometer, such as a Bruker AVANCE operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, is used.

-

¹H NMR:

-

A standard pulse program is used for acquisition.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon.

-

The spectral width is set to encompass the typical range for aliphatic carbons (e.g., 0-60 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

-

A relaxation delay of 2-5 seconds is used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3368 | Medium, Sharp | N-H Asymmetric Stretch (Primary Amine) |

| ~3290 | Medium, Sharp | N-H Symmetric Stretch (Primary Amine) |

| ~2955, 2925, 2855 | Strong | C-H Aliphatic Stretch |

| ~1600 | Medium | N-H Bend (Scissoring) |

| ~1467 | Medium | C-H Bend (Scissoring) |

| ~1070 | Medium | C-N Stretch |

| ~800 | Broad | N-H Wag |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid): As heptylamine is a liquid, its IR spectrum can be conveniently obtained using the neat liquid technique. A single drop of heptylamine is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] The plates are then gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Method: The prepared salt plates are placed in the sample holder of the spectrometer.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded first.

-

Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Parameters: Typically, the spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 115 | ~5 | [M]⁺ (Molecular Ion) |

| 100 | ~15 | [M - CH₃]⁺ |

| 86 | ~20 | [M - C₂H₅]⁺ |

| 72 | ~25 | [M - C₃H₇]⁺ |

| 58 | ~40 | [M - C₄H₉]⁺ |

| 44 | ~60 | [M - C₅H₁₁]⁺ |

| 30 | 100 | [CH₂=NH₂]⁺ (Base Peak) |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: For a volatile liquid like heptylamine, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[3][4] For GC-MS, a dilute solution of heptylamine in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

Ionization:

-

Technique: Electron Ionization (EI) is a common method for volatile compounds.[3]

-

Process: In the ion source, the vaporized heptylamine molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5][6]

Mass Analysis and Detection:

-

The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of heptylamine using the spectroscopic data presented.

Caption: Workflow for determining the structure of heptylamine from MS, IR, and NMR data.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. youtube.com [youtube.com]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Heptylamine: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

Heptylamine, a versatile primary amine, is a key building block in various chemical syntheses, including the development of pharmaceutical agents. Its utility, however, is matched by its hazardous properties, necessitating a thorough understanding of its safety profile and proper handling procedures. This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for heptylamine, tailored for professionals in research and drug development.

Core Safety and Hazard Information

Heptylamine is classified as a flammable liquid and is corrosive, posing significant risks upon exposure. It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1] It may also cause respiratory irritation.[1][2]

GHS Hazard Statements

-

H311/H312: Toxic or Harmful in contact with skin.[1]

-

H332: Harmful if inhaled.[1]

-

H401/H411: Toxic to aquatic life, with long-lasting effects.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for heptylamine, facilitating easy comparison and risk assessment.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₇N | [2][5][6] |

| Molecular Weight | 115.22 g/mol | [2][3][5][6] |

| Appearance | Clear liquid | [1][2][5] |

| Boiling Point | 153 - 156 °C | [5][6][7] |

| Melting Point | -23 °C | [5][7] |

| Flash Point | 41.3 - 44 °C (closed cup) | [5][7][8][9] |

| Density | 0.774 - 0.777 g/mL at 25 °C | [2][6] |

| Vapor Pressure | 4 hPa @ 20 °C | [2][7] |

| Water Solubility | 100 g/L (20 °C) | [2][7] |

| Autoignition Temperature | 300 °C | [2][7] |

Toxicological Data

| Test | Result | Species | References |

| Acute Oral Toxicity (LD50) | Category 3 or 4 | - | [1][3][5] |

| Acute Dermal Toxicity (LD50) | Category 4 | - | [1] |

| Acute Inhalation Toxicity (LC50) | Category 4 (Vapors) | Rat | [1] |

| Aquatic Toxicity (LC50, fish) | 21.8 mg/L, 96h | Pimephales promelas | [7] |

Experimental Protocols

The data presented in the MSDS for heptylamine is derived from standardized experimental protocols. Below are summaries of the methodologies for key toxicological and flammability tests.

Acute Toxicity Testing

Acute toxicity studies are essential for classifying the immediate hazards of a substance.[10] These tests are typically conducted in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines to ensure international acceptance of the data.

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): These methods are designed to determine the median lethal dose (LD50) of a substance when administered orally.[3][4][11][12] The "Fixed Dose Procedure" (OECD 420), "Acute Toxic Class Method" (OECD 423), and "Up-and-Down Procedure" (OECD 425) are stepwise procedures that use a reduced number of animals compared to traditional methods.[3][4][11][12] Typically, the substance is administered to a small group of animals (usually rats) at one of several fixed dose levels.[3][11] Observations of toxic effects and mortality are made over a 14-day period to determine the dose at which adverse effects are observed.[3]

-

Acute Dermal Toxicity (OECD Guideline 402): This test assesses the toxicity of a substance following a single, 24-hour dermal application.[7][9][13][14][15] The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) and held in place with a porous gauze dressing.[9][15] Animals are observed for signs of toxicity and mortality over a 14-day period.[7][9]

-

Acute Inhalation Toxicity (OECD Guideline 403): This guideline is used to determine the toxicity of a substance when inhaled.[16][17][18][19][20] The test involves exposing animals (usually rats) to the substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a set period, typically 4 hours.[17][18][20] The animals are then observed for at least 14 days for signs of toxicity and mortality to determine the median lethal concentration (LC50).[18][19]

Flammability Testing

-

Flash Point Determination (ASTM D93): The flash point of heptylamine is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[2][8][21][22] This method involves heating the liquid in a closed cup at a specified rate while a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[8][21]

Environmental Fate

-

Biodegradability (OECD Guideline 301): The "Ready Biodegradability" of a substance is assessed using methods outlined in OECD Guideline 301.[5][23][24][25][26] These tests evaluate the potential for a substance to be broken down by microorganisms in an aerobic aqueous environment.[5][24] Degradation is typically measured by the consumption of oxygen or the production of carbon dioxide over a 28-day period.[23][24] A substance is considered readily biodegradable if it meets specific degradation criteria within a "10-day window".[24][25]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with heptylamine.

-

Ventilation: Work with heptylamine should always be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][5][7]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling heptylamine. This includes:

-

Eye/Face Protection: Chemical safety goggles and a face shield.[1][13]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[1][5][13]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5][13]

-

-

Storage: Heptylamine should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][3][4][5] Store in a corrosives area.[1][5] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][5][7]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][5][7] Containers may explode when heated.[1][5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][7]

-

-

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[1][5] Use personal protective equipment.[1][5] Remove all sources of ignition.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1][5] Use spark-proof tools and explosion-proof equipment.[1][5]

-

Visualizing Safety Protocols

The following diagrams illustrate key logical relationships and workflows for the safe handling of heptylamine.

Caption: Logical relationship of heptylamine hazards and corresponding safety precautions.

References

- 1. cdc.gov [cdc.gov]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. concawe.eu [concawe.eu]

- 6. cdc.gov [cdc.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. utu.fi [utu.fi]

- 12. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 16. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 17. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 19. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 21. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 22. nazhco.com [nazhco.com]

- 23. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 24. contractlaboratory.com [contractlaboratory.com]

- 25. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 26. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]

A Technical Guide to Commercial Heptylamine: Sources, Purity, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of heptylamine for laboratory use, focusing on purity standards, analytical methodologies for quality control, and protocols for further purification. Heptylamine, a primary alkylamine, serves as a versatile building block in organic synthesis and an important compound in various research applications, including its use as an internal standard in the analysis of biogenic amines. The quality and purity of heptylamine are critical for the reliability and reproducibility of experimental results, particularly in drug discovery and development where impurities can lead to undesirable side effects or misleading biological data.[1][2]

Commercial Sources and Purity Specifications

Heptylamine is commercially available from a range of chemical suppliers in various grades and purities. The most common form is n-heptylamine (1-aminoheptane), though isomers such as 2-heptylamine and 4-heptylamine are also available for specific synthetic requirements. Purity levels typically range from 98% to over 99%, with the primary analytical method for determination being Gas Chromatography (GC).

For applications demanding high accuracy, it is crucial to consult the supplier's Certificate of Analysis (CoA), which provides batch-specific purity data. Some suppliers offer high-purity grades suitable for sensitive applications in life sciences and pharmaceutical research.

Below is a summary of prominent commercial suppliers and their typical specifications for heptylamine.

| Supplier | Product Name(s) | CAS No. | Stated Purity | Analytical Method |

| Sigma-Aldrich (Merck) | Heptylamine | 111-68-2 | 99% | - |

| Thermo Fisher Scientific | n-Heptylamine, 99+% | 111-68-2 | 99+% | - |

| 1-Heptylamine, 98+% | 111-68-2 | 98+% | GC | |

| 2-Heptylamine, 98+% | 123-82-0 | 98+% | - | |

| TCI America | Heptylamine | 111-68-2 | >98.0% | GC, Titration |

| 4-Heptylamine | 16751-59-0 | >98.0% | GC, Titration | |

| Lab Pro Inc. | Heptylamine | 111-68-2 | Min. 98.0% | GC, Titration |

| FUJIFILM Wako | Heptylamine | 111-68-2 | 98.0+% | Capillary GC |

| AOBIOUS | 1-Heptylamine | 111-68-2 | High Purity | - |

Note: This table is not exhaustive and purity may vary by batch. Always refer to the supplier's documentation for precise specifications.

Common impurities in technical-grade heptylamine may include other alkylamines with similar chain lengths, such as hexylamine and octylamine, as well as residual solvents from the manufacturing process.[1]

Experimental Protocols for Purity Assessment and Purification

For applications requiring purity exceeding that of commercially available grades, further purification in the laboratory may be necessary. The following sections detail common experimental protocols for the analysis and purification of heptylamine.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the most common and effective method for assessing the purity of volatile compounds like heptylamine.[3]

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5, DB-5, or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures:

-

Inlet: 250°C

-

Detector: 280°C

-

Oven: Programmed temperature gradient (e.g., initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

-

-

-

Sample Preparation:

-

Prepare a dilute solution of the heptylamine sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram.

-

-

Data Interpretation:

-

The purity is calculated based on the relative peak areas. The area of the main heptylamine peak is divided by the total area of all peaks (excluding the solvent peak) and expressed as a percentage.[3]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For non-volatile impurities or when higher sensitivity is required, HPLC can be employed. Primary amines like heptylamine lack a strong chromophore, necessitating derivatization to enable UV or fluorescence detection.[4][5] A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.

Methodology:

-

Reagent Preparation:

-

Borate Buffer: 0.1 M, pH 9.5.

-

OPA Reagent: Dissolve o-phthalaldehyde in methanol and add a thiol (e.g., 3-mercaptopropionic acid).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Derivatization Procedure:

-

In a vial, mix the heptylamine sample solution with the borate buffer.

-

Add the OPA reagent and allow the reaction to proceed for a few minutes at room temperature.

-

The resulting isoindole derivative is fluorescent and UV-active.

-

-

HPLC Conditions:

-

HPLC System: With a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection:

-

Fluorescence: Excitation at 340 nm, Emission at 455 nm.

-

UV: ~230 nm.

-

-

Gradient Elution: A typical gradient would be from a low to high percentage of Mobile Phase B over 20-30 minutes.

-

-

Analysis:

-

Inject the derivatized sample and record the chromatogram. Purity is determined by the relative area of the derivatized heptylamine peak.

-

Purification by Distillation

For the removal of non-volatile impurities or those with significantly different boiling points, fractional distillation is an effective method.

Methodology:

-

Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.

-

Drying (Optional): If water is a suspected impurity, the heptylamine can be dried over a suitable drying agent (e.g., potassium hydroxide pellets) prior to distillation.

-

Distillation: Heat the flask containing the crude heptylamine. Collect the fraction that distills at the boiling point of heptylamine (154-156°C at atmospheric pressure).

-

Purity Check: Analyze the collected fraction by GC to confirm the removal of impurities.

Purification via Salt Formation and Recrystallization

This method is particularly useful for removing non-basic impurities. The amine is converted to a solid salt, which is then purified by recrystallization and subsequently converted back to the free amine.[6][7]

Methodology:

-

Salt Formation: Dissolve the crude heptylamine in a suitable solvent (e.g., diethyl ether). Add a solution of an acid (e.g., hydrochloric acid in ether) dropwise with stirring. The heptylamine hydrochloride salt will precipitate.

-

Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

-

Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/ether) and allow it to cool slowly to form crystals.

-

Recovery of Purified Amine: Collect the purified crystals by filtration. Dissolve the purified salt in water and make the solution basic (e.g., with NaOH) to liberate the free amine. Extract the heptylamine with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified heptylamine.

Application in Biogenic Amine Analysis

High-purity heptylamine is often used as an internal standard in the quantitative analysis of biogenic amines in various matrices, such as food samples or biological fluids.[8] Its structural similarity to some biogenic amines makes it an ideal reference compound for correcting variations in sample preparation and analysis.

The analytical workflow typically involves extraction of amines from the sample, derivatization (as described in the HPLC section), and subsequent chromatographic analysis. The known concentration of the added heptylamine standard allows for accurate quantification of the target biogenic amines.

Conclusion

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. While commercial suppliers provide heptylamine in various grades, understanding the methods for purity verification and further purification is essential for sensitive applications. The protocols outlined in this guide for GC and HPLC analysis, as well as distillation and recrystallization, provide a framework for achieving the required purity of heptylamine for rigorous scientific investigation. The use of high-purity heptylamine as an internal standard highlights its importance in achieving accurate and reliable quantitative results in complex analytical methods.

References

- 1. Heptylamine Supplier & Manufacturer | Factory Price [polic-chemical.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. birchbiotech.com [birchbiotech.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Heptylamine 99 111-68-2 [sigmaaldrich.com]

An In-depth Technical Guide to Heptylamine and Its Isomers for Researchers and Drug Development Professionals

An Introduction to the Heptylamine Family: Structure, Properties, and Applications

Heptylamine and its various structural isomers represent a class of aliphatic amines with significant relevance in organic synthesis and drug development. These compounds, characterized by a seven-carbon alkyl chain and an amino group, exhibit a range of physicochemical and biological properties depending on the position of the amino group and the branching of the carbon skeleton. This technical guide provides a comprehensive overview of heptylamine and its key isomers, with a focus on their chemical properties, synthesis, and pharmacological significance, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Of particular note is the isomer 2-aminoheptane, also known as tuaminoheptane, which has a history of use as a nasal decongestant and sympathomimetic agent.[1] Its pharmacological effects are primarily attributed to its interaction with the norepinephrine transporter, leading to vasoconstriction.[1] This guide will delve into the properties of 1-heptylamine, 2-aminoheptane, 3-aminoheptane, and 4-aminoheptane, offering a comparative analysis of their characteristics.

Physicochemical Properties of Heptylamine Isomers

The position of the amino group along the heptyl chain significantly influences the physicochemical properties of the isomers, such as boiling point, density, and solubility. A summary of these properties for 1-heptylamine, 2-aminoheptane, 3-aminoheptane, and 4-aminoheptane is presented in the table below for easy comparison.

| Property | 1-Heptylamine | 2-Aminoheptane | 3-Aminoheptane | 4-Aminoheptane |

| CAS Number | 111-68-2[2] | 123-82-0[3] | 28292-42-4[4] | 16751-59-0[5] |

| Molecular Formula | C₇H₁₇N[2] | C₇H₁₇N[3] | C₇H₁₇N[4] | C₇H₁₇N[5] |

| Molecular Weight ( g/mol ) | 115.22[2] | 115.22[3] | 115.22[6] | 115.22[5] |

| Boiling Point (°C) | 154-156[7] | 142-144[3] | 100-106 (at 148 Torr)[8] | 140[5] |

| Density (g/cm³) | 0.777 (at 25 °C)[7] | 0.766 (at 25 °C)[3] | 0.783 (at 25 °C)[8] | 0.77[5] |

| Flash Point (°C) | 41.3[5] | 54[9] | 40[8] | 41.3[10] |

| Water Solubility | 6791 mg/L (at 25 °C)[2] | Soluble (9 g/L at 20°C)[3] | - | Soluble[11] |

| Refractive Index | 1.424 (at 20 °C)[7] | 1.418 (at 20 °C)[3] | 1.426[8] | 1.426[5] |

Synthesis of Heptylamine and Its Isomers

The synthesis of heptylamine isomers can be achieved through various established organic chemistry methodologies. Key approaches include the reduction of corresponding oximes and reductive amination of ketones.

Synthesis of 1-Heptylamine via Reduction of Heptaldoxime

A common and effective method for the preparation of n-heptylamine is the reduction of heptaldoxime.[12] This reaction is typically carried out using a strong reducing agent in an alcoholic solvent.

Experimental Protocol: Reduction of Heptaldoxime with Sodium in Absolute Alcohol

This protocol is adapted from established literature procedures.[12]

Materials:

-

Heptaldoxime

-

Absolute Ethanol

-

Sodium metal

-

Concentrated Hydrochloric Acid

-

40% Potassium Hydroxide solution

-

Solid Potassium Hydroxide

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve heptaldoxime in absolute ethanol and heat the solution to boiling.

-

Reduction: Carefully add strips of sodium metal through the condenser at a rate that maintains a steady reflux.

-

Work-up: After all the sodium has reacted, cool the flask and dilute the contents with water. Distill the mixture to remove ethanol, water, and any unreacted oxime. The remaining solution contains the amine hydrochloride.

-

Isolation of the Amine: Cool the flask containing the amine hydrochloride and add a 40% solution of potassium hydroxide to liberate the free amine.

-

Purification: Separate the amine layer and dry it over solid potassium hydroxide. Finally, distill the dried amine to obtain pure n-heptylamine.

Synthesis of 2-Aminoheptane, 3-Aminoheptane, and 4-Aminoheptane via Reductive Amination

Reductive amination of the corresponding ketones (heptan-2-one, heptan-3-one, and heptan-4-one) is a versatile method for the synthesis of these isomers.[13] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the amine.[13] Another classical method is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[14]

Experimental Protocol: General Procedure for Reductive Amination of Heptanones

This generalized protocol is based on standard reductive amination procedures.

Materials:

-

Heptanone isomer (heptan-2-one, heptan-3-one, or heptan-4-one)

-

Ammonia or an ammonium salt (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (e.g., acetic acid) - optional, depending on the reducing agent

Procedure:

-

Imine Formation: Dissolve the heptanone isomer and the ammonia source in the chosen solvent. If necessary, add an acid catalyst to facilitate imine formation.

-

Reduction: Add the reducing agent to the reaction mixture. The reaction is typically stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by adding water or a dilute acid. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude amine can then be purified by distillation or column chromatography.

Pharmacology and Biological Activity

The pharmacological properties of heptylamine isomers are of significant interest in drug development. 2-Aminoheptane, in particular, has been studied for its sympathomimetic and vasoconstrictive effects.

2-Aminoheptane (Tuaminoheptane)

2-Aminoheptane acts as an indirect-acting sympathomimetic agent.[5] Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft.[1] It also promotes the release of norepinephrine from presynaptic terminals.[1] This elevation of norepinephrine levels leads to the activation of adrenergic receptors, resulting in vasoconstriction.

Signaling Pathway of 2-Aminoheptane's Vasoconstrictive Effect

The vasoconstrictive effect of 2-aminoheptane is a consequence of its impact on the norepinephrine signaling pathway in vascular smooth muscle cells.

Other Heptylamine Isomers

The pharmacological profiles of other heptylamine isomers, such as 3-aminoheptane and 4-aminoheptane, are less well-characterized in publicly available literature. However, their structural similarity to 2-aminoheptane suggests they may also exhibit some degree of sympathomimetic activity.[5] Further research is warranted to fully elucidate their biological effects and potential as scaffolds for the development of novel therapeutics. For instance, there is some indication that 4-aminoheptane could serve as a precursor for compounds targeting serotonin (5-HT) receptors.[5]

Conclusion

Heptylamine and its isomers are a versatile class of compounds with established and potential applications in medicinal chemistry and drug development. This guide has provided a detailed overview of the physicochemical properties, synthesis, and pharmacological aspects of key heptylamine isomers. The provided experimental outlines and signaling pathway diagrams offer a foundational understanding for researchers and scientists. Further investigation into the biological activities of the less-studied isomers may unveil new therapeutic opportunities.

References

- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Enolate Alkylation and Acylation Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. 3-AMINOHEPTANE | 28292-42-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminoheptane (CAS 28292-42-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-heptylamine | CAS#:16751-59-0 | Chemsrc [chemsrc.com]

- 11. CAS 16751-59-0: 4-Heptanamine | CymitQuimica [cymitquimica.com]

- 12. 3-Aminoheptane [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4-Aminoheptane (CAS 16751-59-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Known Biological Activities of Heptylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptylamine, a simple alkylamine, has demonstrated distinct biological activities with potential implications for dermatological research and beyond. Primarily recognized as a cutaneous irritant, its mechanism of action involves the modulation of specific ion channels and intracellular signaling pathways in keratinocytes. This technical guide provides a comprehensive overview of the known biological activities of heptylamine, with a focus on its effects on the volume-regulated anion channel (VRAC) and intracellular calcium mobilization. Detailed experimental protocols for investigating these activities are provided, along with a quantitative summary of its potency. Furthermore, potential but less characterized activities, such as its sympathomimetic and intraocular pressure-lowering effects, are discussed. This document aims to serve as a foundational resource for researchers interested in the pharmacology and toxicology of heptylamine and related compounds.

Core Biological Activity: Effects on Human Epidermal Keratinocytes

Heptylamine is recognized as a cutaneous irritant, and research has elucidated a multi-faceted mechanism of action at the cellular level in normal human epidermal keratinocytes (NHEKs). Its effects are primarily centered on the inhibition of the volume-regulated anion channel (VRAC) and the mobilization of intracellular calcium.[1]

Inhibition of the Volume-Regulated Anion Channel (VRAC)

Heptylamine acts as a blocker of the volume-regulated anion channel (VRAC) in human keratinocytes.[1] Under isotonic conditions, heptylamine reversibly and dose-dependently inhibits the VRAC current (IVRAC).[1] This inhibition is observed as a reduction in the current that spontaneously develops after establishing a whole-cell patch-clamp configuration.[1] Interestingly, cell-swelling induced by a hypotonic solution, which potentiates IVRAC, reduces the inhibitory effect of heptylamine, suggesting an interaction with the channel's gating mechanism.

Mobilization of Intracellular Calcium ([Ca2+]i)

In addition to its effect on VRAC, heptylamine induces an increase in the concentration of free cytosolic calcium ([Ca2+]i) in keratinocytes.[1] This elevation of intracellular calcium is a result of Ca2+ release from intracellular stores, a process referred to as Ca2+-store depletion.[1] It has been demonstrated that the inhibition of VRAC by heptylamine is not a consequence of the increase in cytosolic Ca2+.[1]

Signaling Pathway in Keratinocytes

The current understanding of heptylamine's action in keratinocytes suggests a signaling pathway where heptylamine, likely due to its lipophilic nature, diffuses into the cell membrane to directly inhibit the VRAC. Concurrently, it triggers the release of calcium from intracellular stores, leading to an elevation of cytosolic calcium. This dual action contributes to its properties as a cutaneous irritant.

Quantitative Data Summary

The inhibitory potency of heptylamine on the volume-regulated anion channel has been quantified.

| Biological Target | Cell Type | Parameter | Value | Reference |

| Volume-Regulated Anion Channel (VRAC) | Normal Human Epidermal Keratinocytes (NHEK) | IC50 | 260 µM | [1] |

Potential Biological Activities

Sympathomimetic Activity

While direct quantitative data for heptylamine is limited, its structural similarity to other sympathomimetic amines, such as tyramine, suggests it may possess indirect sympathomimetic properties.[2][3] Indirectly acting sympathomimetics typically function by displacing catecholamines, like norepinephrine, from their storage vesicles in nerve terminals.[2] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in a sympathomimetic response. For comparison, tyramine, a well-known sympathomimetic amine, displaces noradrenaline from its storage sites.[2] Further research is required to quantify the specific sympathomimetic activity of heptylamine and its mechanism of action.

Intraocular Pressure Reduction

Experimental Protocols

Whole-Cell Patch-Clamp Recording of VRAC Currents in Keratinocytes

This protocol is adapted from the methodology described by Raoux et al. (2007).

Objective: To measure the volume-regulated anion channel (VRAC) current (IVRAC) in normal human epidermal keratinocytes (NHEKs) and assess the inhibitory effect of heptylamine.

Materials:

-